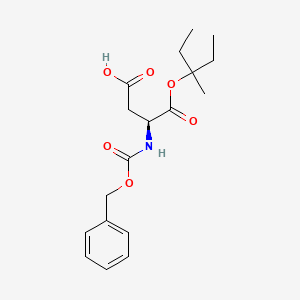
Z-Asp-OMPe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-OMPe involves the protection of the aspartic acid side chain with a 3-methyl-pent-3-yl group. This bulky protecting group offers significant protection against aspartimide formation . The synthesis typically involves the following steps:
Protection of the α-amino group: The α-amino group of aspartic acid is protected using Fmoc (9-fluorenylmethyloxycarbonyl) chloride.
Protection of the β-carboxyl group: The β-carboxyl group is protected with a 3-methyl-pent-3-yl ester.
Coupling reactions: The protected aspartic acid derivative is then used in peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesizers that allow for the parallel synthesis of multiple peptides .
Chemical Reactions Analysis
Types of Reactions
Z-Asp-OMPe undergoes various chemical reactions, including:
Substitution reactions: The protecting groups can be selectively removed under acidic or basic conditions.
Coupling reactions: It can be coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc removal: Piperidine is commonly used to remove the Fmoc protecting group.
Coupling reagents: Carbodiimides such as DIC (diisopropylcarbodiimide) and Oxyma are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with minimized aspartimide formation, ensuring higher purity and yield .
Scientific Research Applications
Z-Asp-OMPe is widely used in scientific research, particularly in:
Peptide synthesis: It is used to synthesize peptides with high purity and minimal side reactions.
Biological research: Peptides synthesized using this compound are used in various biological assays and studies.
Medical research: These peptides are used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism by which Z-Asp-OMPe exerts its effects is through the protection of the aspartic acid side chain. The bulky 3-methyl-pent-3-yl group prevents the formation of aspartimide, a cyclic by-product that can interfere with peptide synthesis. This protection ensures the integrity of the peptide chain during synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: This compound uses a t-butyl group for protection but is less effective in preventing aspartimide formation compared to Z-Asp-OMPe.
Fmoc-Asp(OEpe)-OH: This variant uses a linear homologation of the t-butyl group and offers similar protection against aspartimide formation.
Uniqueness
This compound is unique due to its bulky 3-methyl-pent-3-yl protecting group, which provides superior protection against aspartimide formation compared to other protecting groups .
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3S)-4-(3-methylpentan-3-yloxy)-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-4-18(3,5-2)25-16(22)14(11-15(20)21)19-17(23)24-12-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
InChI Key |
RKDCVTKHJTWHHE-AWEZNQCLSA-N |
Isomeric SMILES |
CCC(C)(CC)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)(CC)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12274459.png)
![4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12274469.png)
![4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B12274474.png)
![1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol](/img/structure/B12274481.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12274485.png)

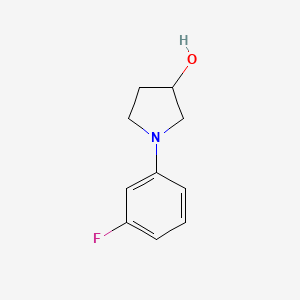
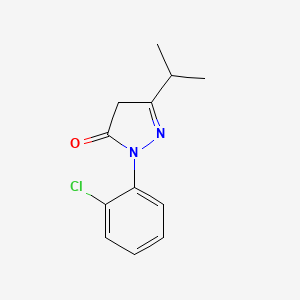
![3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12274515.png)
![1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12274520.png)
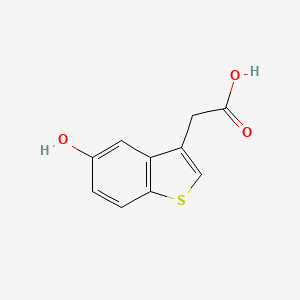
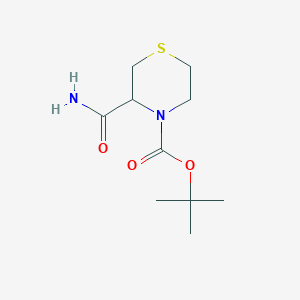
![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
